molecular formula C15H19ClO3 B3846772 3-[4-(4-chlorophenoxy)butyl]-2,4-pentanedione

3-[4-(4-chlorophenoxy)butyl]-2,4-pentanedione

Cat. No. B3846772
M. Wt: 282.76 g/mol
InChI Key: QNKYOVKXNCCBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-chlorophenoxy)butyl]-2,4-pentanedione, commonly known as CPBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPBD is a chelating agent that can be used to extract metal ions from aqueous solutions. Additionally, CPBD has been studied for its potential use in medicinal chemistry, specifically in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of CPBD is not fully understood, but it is believed to involve the chelation of metal ions, which can disrupt cellular processes and lead to cell death. CPBD has also been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CPBD has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels).

Advantages and Limitations for Lab Experiments

CPBD has several advantages for use in lab experiments, including its ability to selectively bind to metal ions and its low toxicity. However, one limitation of CPBD is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving CPBD. One area of research is the development of new drugs for the treatment of cancer and other diseases. CPBD has shown promise as a potential therapeutic agent, and further research is needed to fully understand its mechanism of action and potential applications.
Another area of research is the development of new methods for synthesizing CPBD and other chelating agents. Improving the synthesis methods for these compounds could lead to more efficient and cost-effective production, which could make them more widely available for use in scientific research.
Finally, there is also potential for research involving the use of CPBD in environmental applications. CPBD has been shown to be effective in removing heavy metals from contaminated water sources, and further research is needed to explore its potential for use in environmental remediation.

Scientific Research Applications

CPBD has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. CPBD has been shown to have anti-cancer properties, and it has been studied as a potential treatment for breast cancer, prostate cancer, and other types of cancer.

properties

IUPAC Name

3-[4-(4-chlorophenoxy)butyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO3/c1-11(17)15(12(2)18)5-3-4-10-19-14-8-6-13(16)7-9-14/h6-9,15H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKYOVKXNCCBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCCCOC1=CC=C(C=C1)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-chlorophenoxy)butyl]-2,4-pentanedione
Reactant of Route 2
3-[4-(4-chlorophenoxy)butyl]-2,4-pentanedione
Reactant of Route 3
Reactant of Route 3
3-[4-(4-chlorophenoxy)butyl]-2,4-pentanedione
Reactant of Route 4
3-[4-(4-chlorophenoxy)butyl]-2,4-pentanedione
Reactant of Route 5
Reactant of Route 5
3-[4-(4-chlorophenoxy)butyl]-2,4-pentanedione
Reactant of Route 6
3-[4-(4-chlorophenoxy)butyl]-2,4-pentanedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.